molecular formula C20H24N2O4S B11251207 N-(2-ethylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(2-ethylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11251207
M. Wt: 388.5 g/mol
InChI Key: UXDXQKHUGSEUAT-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with various functional groups such as ethylphenyl, methanesulfonyl, and carboxamide. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazepine core, followed by the introduction of the ethylphenyl, methanesulfonyl, and carboxamide groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoxazepine derivatives.

Scientific Research Applications

N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-2-(4-((4-NITROBENZYLIDENE)AMINO)PHENOXY)ACETAMIDE
  • N-(4-(MORPHOLIN-4-YLSULFONYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
  • N-(4-(MORPHOLIN-4-YLSULFONYL)-2-ETHYLPHENYL)ACETAMIDE

Uniqueness

N-(2-ETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-4-15-7-5-6-8-16(15)21-20(23)19-11-12-22(27(3,24)25)17-13-14(2)9-10-18(17)26-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,21,23)

InChI Key

UXDXQKHUGSEUAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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